1-(5-Bromofuran-2-yl)-2,2,2-trifluoroethanone
Overview
Description
The compound “1-(5-Bromofuran-2-yl)-2,2,2-trifluoroethanone” contains a bromofuran moiety, which is a heterocyclic compound consisting of a furan ring (a five-membered ring with oxygen) with a bromine atom attached. It also contains a trifluoroethanone group, which is a type of ketone with three fluorine atoms attached to the carbon atom .
Molecular Structure Analysis
The bromofuran moiety is aromatic and planar, while the trifluoroethanone group is polar and can participate in hydrogen bonding. The presence of the bromine atom and the fluorine atoms would make the compound quite dense and possibly quite reactive .Physical and Chemical Properties Analysis
The compound is likely to be a solid at room temperature, given the presence of the bromine and fluorine atoms. It’s likely to be quite dense and may have a relatively high boiling point due to the polar nature of the trifluoroethanone group .Scientific Research Applications
Alkylation and Antibacterial Activity
1-(5-Bromofuran-2-yl)-2,2,2-trifluoroethanone has been explored for its role in the alkylation of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol with bromoalkanes. The resulting compounds showed promising antibacterial activity against various microbial strains, potentially rivaling the effectiveness of kanamycin, a broad-spectrum antibiotic (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).
Synthesis and Antimicrobial Activity
Another study demonstrated the synthesis of N-(4-chloro-2-trifluoroactyl phenyl) - aminothiazole derivatives using 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone. These derivatives exhibited significant antibacterial and antifungal activities, suggesting potential for developing new antimicrobial agents (International Research Journal Of Pharmacy, 2019).
Chemoenzymatic Synthesis
A chemoenzymatic approach utilized a series of 1‐aryl‐2,2,2‐trifluoroethanones, including this compound, for bioreduction using alcohol dehydrogenases. This method was part of a stereoselective synthesis process aimed at producing Odanacatib, an orally bioavailable inhibitor of Cathepsin K (ChemCatChem, 2019).
Sodium Dithionite Initiated Reactions
Research into the reactions of 1-bromo-1-chloro-2,2,2-trifluoroethane with enol ethers of cyclic ketones showed the formation of various ketones. This study contributes to the understanding of reaction mechanisms involving this compound and related compounds (Journal of Fluorine Chemistry, 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(5-bromofuran-2-yl)-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3O2/c7-4-2-1-3(12-4)5(11)6(8,9)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYWTEKPYGTAGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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